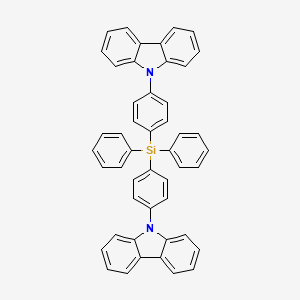

Bis(4-(9h-carbazol-9-yl)phenyl)diphenylsilane

Descripción general

Descripción

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is an organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other electronic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane typically involves the Ullmann condensation reaction. This reaction is carried out under an inert atmosphere using 18-crown-6 ether, copper, and potassium carbonate in 1,2-dichlorobenzene at 180°C for 72 hours . The reaction conditions are crucial to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve consistent product quality. The purification of the compound is typically done through sublimation to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the electronic properties of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carbazole derivatives, while substitution reactions can introduce various functional groups into the compound.

Aplicaciones Científicas De Investigación

Overview

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is an organic compound that has gained significant attention in the field of organic electronics due to its unique structural properties and excellent electroluminescent characteristics. This compound is primarily utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Additionally, its potential applications in biological research further broaden its relevance.

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

The compound is extensively used as a host material in OLEDs. Its structure facilitates efficient energy transfer from dopant molecules, enhancing electroluminescence and color purity. The ability of this compound to maintain thermal stability and high charge mobility makes it a preferred choice for OLED applications .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as a charge transport material, improving the efficiency of energy conversion processes. Its favorable electronic properties allow for better charge separation and transport, which are critical for enhancing the overall performance of photovoltaic devices .

Organic Field-Effect Transistors (OFETs)

The semiconducting properties of this compound make it suitable for use in OFETs. It contributes to improved charge carrier mobility, which is essential for the effective operation of these transistors .

Biological Research

While primarily known for its applications in electronics, the unique properties of this compound have also sparked interest in biological research. Studies are exploring its potential as a fluorescent probe or in drug delivery systems due to its ability to interact with biological molecules .

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- OLED Performance Enhancement : Research demonstrated that incorporating this compound into OLED architectures significantly improved device efficiency and lifetime compared to traditional materials. Devices utilizing this compound exhibited higher brightness and lower operational voltages .

- Charge Transport Efficiency in OPVs : A study focused on the role of this compound as a charge transport layer in OPVs showed marked improvements in power conversion efficiency due to enhanced charge mobility and reduced recombination losses .

- Stability Studies : Investigations into the thermal and electrochemical stability of devices incorporating this compound revealed that it maintains performance under various conditions, making it suitable for long-term applications in flexible electronics .

Mecanismo De Acción

The mechanism of action of Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane in electronic applications involves its ability to facilitate efficient energy transfer. In OLEDs, the compound acts as a host material, providing a suitable matrix for energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity . The molecular targets and pathways involved include the interaction of the compound with dopant molecules and the efficient transfer of energy within the electronic device.

Comparación Con Compuestos Similares

Similar Compounds

4,4’-Bis(9H-carbazol-9-yl)biphenyl: This compound is similar in structure and is also used in OLED applications.

3,5-di(9H-carbazol-9-yl)tetraphenylsilane: Another compound with similar applications in organic electronics.

Uniqueness

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane is unique due to its specific structural arrangement, which provides superior electroluminescent properties compared to other similar compounds. Its ability to act as a host material in OLEDs and its high thermal stability make it a preferred choice in various electronic applications .

Actividad Biológica

Bis(4-(9H-carbazol-9-yl)phenyl)diphenylsilane (BCPDS) is a carbazole-based compound that has garnered attention in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCPDS, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BCPDS is characterized by its dual carbazole moieties linked through a diphenylsilane group. The molecular formula is , with a molecular weight of approximately 464.6 g/mol. The compound exhibits significant photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

The biological activity of BCPDS is primarily attributed to its ability to interact with various biomolecular targets. The carbazole units can engage in π-π stacking interactions with nucleic acids and proteins, potentially influencing cellular processes such as gene expression and enzyme activity. Additionally, the presence of the silane moiety may enhance the compound's solubility and stability in biological systems .

Biological Activities

Research has indicated that BCPDS exhibits several biological activities, which can be categorized as follows:

Antioxidant Activity

BCPDS has been shown to possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies indicate that compounds with carbazole structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antitumor Activity

The antitumor potential of BCPDS has been explored in various studies. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that BCPDS significantly reduced the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways .

Neuroprotective Effects

BCPDS may also exhibit neuroprotective effects. Research indicates that carbazole derivatives can protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases such as Alzheimer's . The neuroprotective activity is thought to be mediated through antioxidative mechanisms and modulation of inflammatory pathways.

Case Studies

- Antitumor Efficacy : In a study involving human breast cancer cell lines (MCF-7), BCPDS was administered at varying concentrations. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that BCPDS effectively triggers apoptotic pathways .

- Neuroprotection : A neuroprotective assay using HT22 neuronal cells demonstrated that treatment with BCPDS at concentrations as low as 5 µM significantly reduced cell death induced by oxidative stress. The mechanism was linked to increased levels of glutathione and decreased reactive oxygen species (ROS) production .

Data Table: Biological Activities of BCPDS

Propiedades

IUPAC Name |

bis(4-carbazol-9-ylphenyl)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H34N2Si/c1-3-15-37(16-4-1)51(38-17-5-2-6-18-38,39-31-27-35(28-32-39)49-45-23-11-7-19-41(45)42-20-8-12-24-46(42)49)40-33-29-36(30-34-40)50-47-25-13-9-21-43(47)44-22-10-14-26-48(44)50/h1-34H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOBIJWMPMUWNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H34N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722674 | |

| Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848464-60-8 | |

| Record name | 9,9'-[(Diphenylsilanediyl)di(4,1-phenylene)]di(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.